27-Oxo-fusidic Acid 27-Oxo-fusidic Acid
Brand Name: Vulcanchem
CAS No.: 1415035-94-7
VCID: VC0150899
InChI: InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1
SMILES: CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C
Molecular Formula: C31H46O7
Molecular Weight: 530.7 g/mol

27-Oxo-fusidic Acid

CAS No.: 1415035-94-7

Cat. No.: VC0150899

Molecular Formula: C31H46O7

Molecular Weight: 530.7 g/mol

* For research use only. Not for human or veterinary use.

27-Oxo-fusidic Acid - 1415035-94-7

Specification

CAS No. 1415035-94-7
Molecular Formula C31H46O7
Molecular Weight 530.7 g/mol
IUPAC Name (E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid
Standard InChI InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1
Standard InChI Key OZMOUWFCJHVIQT-CEDPPNKGSA-N
Isomeric SMILES C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C
SMILES CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C
Canonical SMILES CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

Introduction

Chemical Identity and Structure

Molecular Characteristics

27-Oxo-fusidic Acid (CAS: 1415035-94-7) is a derivative of fusidic acid with a keto group at the C-27 position of the fusidic acid structure, significantly altering its chemical properties while maintaining certain biological activities. This compound has the molecular formula C31H46O7 and a molecular weight of 530.7 g/mol . The IUPAC name of this compound is (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid.

Nomenclature and Identification

The compound is identified by various synonyms in scientific and pharmaceutical literature, particularly in the context of quality control for pharmaceutical fusidic acid preparations.

Table 1: Nomenclature and Identification

Identification ParameterDetails
Primary Name27-Oxo-fusidic Acid
CAS Registry Number1415035-94-7
European Pharmacopoeia DesignationFusidic Acid EP Impurity F
Alternative DesignationsFusidic Acid Impurity F, Sodium Fusidate Impurity F, 26-Oxofusidic acid
Chemical Nomenclature29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-26-oxo-, (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-

Physical and Chemical Properties

Physical Characteristics

27-Oxo-fusidic Acid exists as a solid, typically appearing white to off-white in color, with specific physical properties that influence its behavior in various environments .

Table 2: Physical and Chemical Properties

PropertyValueNote
Physical StateSolid
ColorWhite to Off-White
Boiling Point682.5±55.0 °CPredicted value
Density1.20±0.1 g/cm³Predicted value
SolubilitySlightly soluble in DMSO and MethanolLimited solubility profile
pKa4.10±0.41Predicted value
StabilityLight SensitiveRequires appropriate storage conditions

Relation to Fusidic Acid

Comparative Analysis

27-Oxo-fusidic Acid is both a metabolite of fusidic acid and is classified as an impurity in pharmaceutical preparations . This relationship places the compound at the intersection of pharmacokinetics and pharmaceutical quality control.

Table 3: Comparison Between 27-Oxo-fusidic Acid and Fusidic Acid

FeatureFusidic Acid27-Oxo-fusidic Acid
Molecular FormulaC31H48O6C31H46O7
Key Structural FeatureFusidane core structureAdditional keto group at C-27 position
Pharmaceutical ClassificationActive pharmaceutical ingredientImpurity (EP Impurity F)
Primary Therapeutic UseClinical antibiotic for skin infectionsNot used therapeutically
TargetElongation factor G (EF-G)Elongation factor G (EF-G)

Derivation and Occurrence

Fusidic acid, the parent compound, is derived from the fungus Fusidium coccineum and has been widely used clinically for treating bacterial infections, particularly those caused by Staphylococcus aureus . The oxidation at the C-27 position to form 27-Oxo-fusidic Acid can occur during metabolism or as a result of manufacturing processes or storage conditions of fusidic acid preparations .

Mechanism of Action

Inhibition of Protein Synthesis

Like fusidic acid, 27-Oxo-fusidic Acid exhibits antibacterial activity primarily against Gram-positive bacteria by inhibiting protein synthesis. It specifically targets the elongation factor G (EF-G) in bacterial ribosomes, preventing the translocation of peptidyl-tRNA, which is crucial for bacterial growth and reproduction .

Interaction with Elongation Factor G

In the protein synthesis cycle, EF-G performs essential functions in translocation and ribosome recycling. Fusidic acid binds to EF-G-GDP that is bound to the ribosome, inhibiting protein synthesis by preventing the translocation of the growing polypeptide and the recycling of ribosomal subunits . This binding results in EF-G's inability to release bound GDP, and the EF-G-GDP complex becomes unable to vacate the P site of the ribosome, effectively blocking further protein synthesis .

Resistance Mechanisms

Research on fusidic acid resistance provides context for understanding potential resistance to 27-Oxo-fusidic Acid. Resistance can occur through changes in the dynamics of the drug target, with proteins like FusB binding to EF-G and promoting dissociation from fusidic acid-stalled ribosome complexes . This binding causes changes in both the structure and conformational flexibility of EF-G, particularly in domain III, leading to an increase in a minor, more disordered state that can overcome the steric block imposed by fusidic acid .

Biological Activity

Antimicrobial Profile

27-Oxo-fusidic Acid primarily targets Gram-positive bacteria, exhibiting activity similar to that of fusidic acid. The modification at the C-27 position with the keto group can influence its potency and spectrum of activity compared to the parent compound .

Other Biological Effects

Beyond its antimicrobial activity, the parent compound fusidic acid has been shown to suppress nitric oxide lysis of pancreatic islet cells . Whether 27-Oxo-fusidic Acid retains this property requires further investigation.

Applications and Significance

Research Applications

In the field of proteomics, 27-Oxo-fusidic Acid serves as a valuable tool for studying protein synthesis and interactions within prokaryotic cells. By inhibiting protein synthesis, researchers can explore specific protein pathways and interactions, contributing to a deeper understanding of bacterial physiology and potentially aiding the development of new antibiotics.

Pharmaceutical Quality Control

As an impurity in fusidic acid pharmaceutical preparations (identified as Fusidic Acid EP Impurity F), 27-Oxo-fusidic Acid is subject to monitoring and control in accordance with pharmaceutical quality standards . The European Pharmacopoeia identifies this compound as a specific impurity that must be controlled in fusidic acid products to ensure their quality, safety, and efficacy .

ManufacturerProduct NumberQuantityPrice (USD)
Toronto Research ChemicalsO856855250mg$1,320
Medical Isotopes, Inc.7184825mg$650

Current Research and Future Directions

Structure-Activity Relationship Studies

Research into fusidic acid derivatives, including those with modifications at the C-27 position, continues to explore potential applications and properties . Structure-activity relationship studies are being conducted to design new compounds with enhanced pharmacological activity and reduced toxicity . A recent study synthesized and evaluated 30 fusidic acid derivatives as potential anti-inflammatory agents for acute lung injury, demonstrating the ongoing interest in developing novel applications for this class of compounds .

Antibiotic Resistance Research

As antibiotic resistance becomes an increasingly pressing concern globally, understanding the mechanisms of resistance to fusidanes becomes crucial. The research on the conformational dynamics of EF-G and how it relates to fusidic acid resistance provides important insights that may inform the development of new derivatives that can overcome such resistance mechanisms .

Analytical Method Development

Developing sensitive and specific analytical methods for detecting and quantifying 27-Oxo-fusidic Acid in pharmaceutical preparations remains an important area of research to ensure the quality and safety of fusidic acid-based medications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator